molecular formula C17H18ClF3N6O4 B2815351 ethyl N-[(3Z)-3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoylhydrazinylidene]-2-cyanopropanoyl]carbamate CAS No. 338410-10-9

ethyl N-[(3Z)-3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoylhydrazinylidene]-2-cyanopropanoyl]carbamate

Cat. No. B2815351
CAS RN: 338410-10-9
M. Wt: 462.81
InChI Key: XGCWYTFKZZLQJM-JAHAZDFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(3Z)-3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoylhydrazinylidene]-2-cyanopropanoyl]carbamate is a useful research compound. Its molecular formula is C17H18ClF3N6O4 and its molecular weight is 462.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Applications

Research has explored the synthesis of compounds with structures involving complex carbamates and their potential as anticancer agents. For instance, studies on alterations at the 2,3-positions of ethyl carbamates have shown significant effects on cytotoxicity and the inhibition of mitosis in cancer cells, suggesting that modifications in the chemical structure can influence the compound's therapeutic potential (Temple et al., 1991). Further research into chiral isomers of similar compounds has indicated that different isomers can exhibit varying levels of biological activity, emphasizing the importance of stereochemistry in the design of anticancer agents (Temple & Rener, 1992).

Derivatives and Antibacterial Activity

The design and synthesis of novel derivatives, such as imidazo[1,2-a]pyrazin-6-yl ethan-1-amine and their evaluation for antibacterial activity, demonstrate the ongoing efforts to discover new therapeutic agents. Such studies often involve the synthesis of a variety of analogues to assess their biological activities, highlighting the potential for structurally similar compounds to serve as leads in the development of new antibiotics (Prasad, 2021).

Characterization Techniques

Characterization of fluorinated ethylchloroformate derivatives of protein amino acids using gas chromatography/mass spectrometry (GC/MS) illustrates the advanced analytical techniques employed in the study of complex organic compounds. Such methodologies are crucial for understanding the properties and reactions of new chemical entities, including those with potential pharmaceutical applications (Vatankhah & Moini, 1994).

Novel Synthesis Methods

Exploration of new synthesis methods for heterocyclic compounds, such as the phosphine-catalyzed [4 + 2] annulation to produce tetrahydropyridines, is indicative of the innovative approaches taken in organic chemistry to construct complex molecules. Such methods can be adapted to synthesize a wide range of compounds with potential applications in various fields of scientific research (Zhu et al., 2003).

properties

IUPAC Name

ethyl N-[(3Z)-3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoylhydrazinylidene]-2-cyanopropanoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF3N6O4/c1-2-31-16(30)26-15(29)10(7-22)8-25-27-13(28)4-3-5-23-14-12(18)6-11(9-24-14)17(19,20)21/h6,8-10H,2-5H2,1H3,(H,23,24)(H,27,28)(H,26,29,30)/b25-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCWYTFKZZLQJM-JAHAZDFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(C=NNC(=O)CCCNC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)C(/C=N\NC(=O)CCCNC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF3N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.